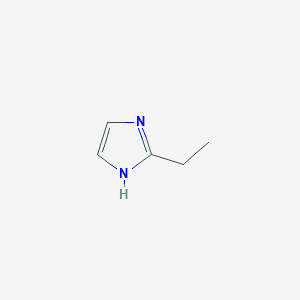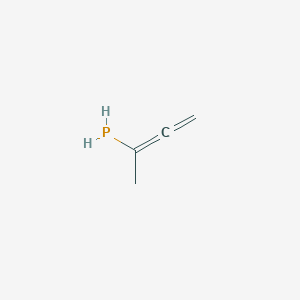
Phosphine, (1-methyl-1,2-propadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, also known as PH3, is a colorless, flammable, and toxic gas that is commonly used in various scientific research applications. One of its derivatives, (1-methyl-1,2-propadienyl)-, is a compound that has gained significant attention due to its unique properties and potential applications. In
Applications De Recherche Scientifique
(1-methyl-1,2-propadienyl)- has several scientific research applications, including its use as a ligand in coordination chemistry, as a precursor in organic synthesis, and as a reactant in catalytic reactions. It is also used as a building block for the synthesis of various compounds, including heterocyclic compounds and natural products.
Mécanisme D'action
The mechanism of action of (1-methyl-1,2-propadienyl)- is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of a lone pair of electrons on the phosphorus atom. It can also act as a chelating agent, forming coordination complexes with metal ions.
Effets Biochimiques Et Physiologiques
(1-methyl-1,2-propadienyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory failure, liver damage, and other adverse effects. Therefore, it should be handled with caution in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
(1-methyl-1,2-propadienyl)- has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. However, its toxicity and flammability make it challenging to handle and require special precautions to be taken.
Orientations Futures
There are several future directions for the use of (1-methyl-1,2-propadienyl)- in scientific research. One potential area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the exploration of its potential applications in catalysis and as a building block for the synthesis of new compounds. Additionally, there is a need for further studies to understand the biochemical and physiological effects of (1-methyl-1,2-propadienyl)- and its derivatives.
In conclusion, (1-methyl-1,2-propadienyl)- is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Méthodes De Synthèse
(1-methyl-1,2-propadienyl)- is a compound that can be synthesized using various methods. One of the most common methods is the reaction of methyl propiolate with lithium diisopropylamide (LDA) in the presence of phosphorus trichloride (PCl3). This reaction results in the formation of (1-methyl-1,2-propadienyl)- and lithium chloride as a byproduct.
Propriétés
Numéro CAS |
133672-88-5 |
|---|---|
Nom du produit |
Phosphine, (1-methyl-1,2-propadienyl)- |
Formule moléculaire |
C4H7P |
Poids moléculaire |
86.07 g/mol |
Nom IUPAC |
but-3-en-2-ylidenephosphane |
InChI |
InChI=1S/C4H7P/c1-3-4(2)5/h3,5H,1H2,2H3 |
Clé InChI |
FJMSLUMCPHPSBT-UHFFFAOYSA-N |
SMILES isomérique |
CC(=C=C)P |
SMILES |
CC(=P)C=C |
SMILES canonique |
CC(=C=C)P |
Synonymes |
Phosphine, (1-methyl-1,2-propadienyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



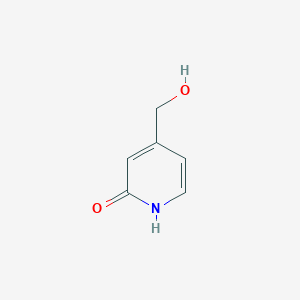
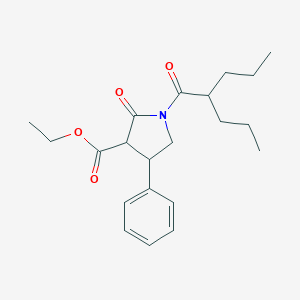


![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
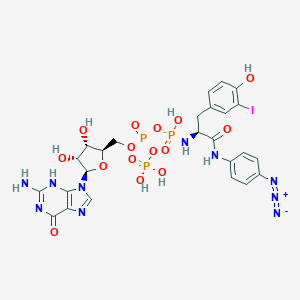
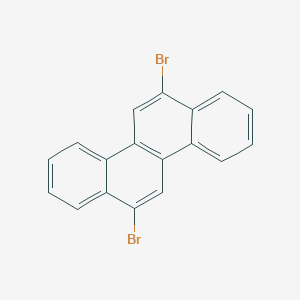
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
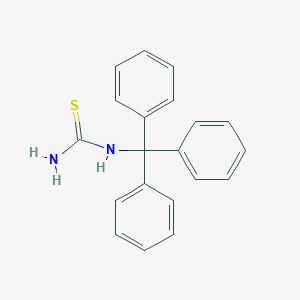
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
